D-Galactopyranose,4-deoxy-4-fluoro,tetraacetate

Beschreibung

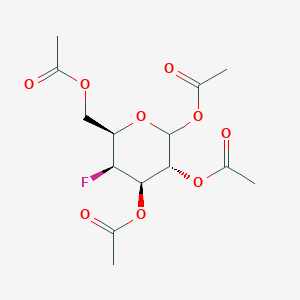

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a fluorinated carbohydrate derivative characterized by the replacement of the hydroxyl group at the C4 position of D-galactopyranose with a fluorine atom, accompanied by O-acetylation at positions 1, 2, 3, and 6. This modification alters both electronic and steric properties, making the compound valuable for studying glycosylation mechanisms, enzyme specificity, and conformational dynamics in glycobiology. The synthesis of such derivatives often involves fluorination at C4 followed by acetylation, analogous to methods used for its 4-chloro counterpart, as demonstrated in studies on 4-chloro-4-deoxy-D-galactopyranose derivatives . The fluorine atom’s high electronegativity and small atomic radius significantly influence the compound’s reactivity, solubility, and interaction with biological targets.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGJKBANJUBLLX-RRYROLNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Activation

The synthesis typically begins with a protected D-galactose derivative, such as 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose. The C4 hydroxyl group is activated for nucleophilic substitution via triflation or tosylation. For example, trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) converts the C4 hydroxyl into a triflate group, creating a highly reactive leaving group.

Key Reaction Conditions

Fluoride Substitution

The triflate intermediate undergoes nucleophilic attack by a fluoride source. Tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in acetonitrile or DMF is commonly employed. The reaction proceeds via an Sₙ2 mechanism, inverting the configuration at C4.

Yield Optimization

-

Excess Fluoride: 3–5 equivalents of TBAF ensure complete substitution.

-

Purity: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Acetylation of Fluorinated Intermediates

Post-Fluorination Protection

After fluorination, the remaining hydroxyl groups (C1, C2, C3, C6) are acetylated using acetic anhydride (Ac₂O) in pyridine. This step ensures full protection, stabilizing the compound for subsequent applications.

Reaction Parameters

Crystallization and Isolation

The crude product is crystallized from ethanol or methanol, yielding white crystalline solids. Recrystallization improves purity to >99%, as confirmed by HPLC.

Crystallographic Data

-

Space Group: P1 (triclinic).

-

Density: 1.40 g/cm³.

-

Molecular Conformation: Chair configuration with axial fluorine at C4.

Alternative Pathways: Enzymatic and Chemoenzymatic Approaches

One-Pot Synthesis

A streamlined one-pot method combines triflation, fluorination, and acetylation in sequential steps without intermediate isolation. This approach reduces purification losses and improves overall yield (45–50%).

Advantages

-

Time Efficiency: Completed in 8–10 hours.

-

Solvent Economy: Minimal solvent transitions (e.g., DCM → acetonitrile).

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Triflation-Fluorination | 65–70 | 98 | High regioselectivity |

| Enzymatic Fluorination | 15–20 | 90 | Eco-friendly |

| One-Pot Synthesis | 45–50 | 95 | Reduced purification steps |

Industrial Scalability and Challenges

Analyse Chemischer Reaktionen

Deprotection Reactions

The acetyl groups at positions 1, 2, 3, and 6 can be removed under basic conditions to yield the free 4-deoxy-4-fluoro-D-galactose:

-

Zemplén Deacetylation :

Treatment with sodium methoxide (NaOMe) in methanol cleaves acetyl groups . For example:

| Reaction Parameter | Conditions |

|---|---|

| Reagent | 0.1 M NaOMe in MeOH |

| Temperature | Room temperature (~25°C) |

| Time | 2–4 hours |

Glycosylation and Further Derivatization

The acetyl groups enable regioselective glycosylation. For example:

-

Glycosyl Donor :

The 1-O-acetyl group can act as a leaving group in glycosylation reactions. Activation with Lewis acids (e.g., BF₃·Et₂O) facilitates formation of glycosidic bonds .

| Reaction Parameter | Conditions | Product |

|---|---|---|

| Activator | BF₃·Et₂O or TMSOTf | Glycosides (e.g., β-linked) |

| Nucleophile | Alcohols, thiols |

Stability and Side Reactions

-

Acid Sensitivity : The 4-fluoro substituent increases stability toward acid-catalyzed hydrolysis compared to hydroxylated analogs .

-

Thermal Stability : Decomposition occurs above 100°C, particularly in polar aprotic solvents (e.g., acetonitrile) .

Key Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

This compound is synthesized through a series of acetylation reactions involving D-galactopyranose. The introduction of a fluorine atom at the 4-position alters the compound's biological activity and enhances its utility in research applications. The molecular formula for this compound is with a molecular weight of 350.29 g/mol .

Scientific Research Applications

2.1 Inhibition of Glycosaminoglycan Biosynthesis

One of the primary applications of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is its role as an inhibitor in the biosynthesis of glycosaminoglycans (GAGs). Research has shown that this compound significantly reduces the incorporation of radiolabeled precursors into GAGs within hepatocyte cells. For instance, studies indicate that at a concentration of 1.0 mM, this compound can reduce the incorporation of [^3H]GlcN and [^35S]SO₄ to approximately 12% and 18% of control levels, respectively .

2.2 Mechanistic Studies on Glycosidases

Fluorinated carbohydrates like 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose serve as valuable mechanistic probes in enzymatic studies. They help elucidate the mechanisms by which glycosidases operate by mimicking natural substrates while providing distinct reactivity patterns due to the presence of fluorine . This characteristic allows researchers to investigate enzyme kinetics and substrate specificity.

2.3 Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic applications in treating diseases related to abnormal GAG metabolism. Its ability to inhibit GAG biosynthesis may offer insights into developing treatments for conditions such as mucopolysaccharidoses or other metabolic disorders where GAG accumulation occurs.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes that recognize carbohydrate structures. The fluorine substitution can influence the binding affinity and specificity of these interactions, potentially altering the biological activity of the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Impact of C4 Substituents on Key Properties

Backbone Configuration: Galacto vs. Gluco Derivatives

The stereochemical configuration of the sugar backbone (galacto vs. gluco) dictates biological activity and conformational preferences:

- Galactopyranose: In the target compound, the axial C4 fluorine (derived from the natural axial C4 hydroxyl in galactose) may induce unique puckering modes (e.g., ^4C₁ chair) that affect binding to galactose-specific lectins or enzymes .

- Glucopyranose: Per-O-acetylated 4-fluoro-GlcNAc derivatives () feature equatorial C4 substituents, leading to distinct hydrogen-bonding patterns and solubility profiles compared to galacto analogs .

Table 2: Galacto vs. Gluco Backbone Comparison

| Backbone | Example Compound | C4 Configuration | Notable Properties | Reference |

|---|---|---|---|---|

| Galacto | Target compound | Axial -F | Altered ring puckering | |

| Gluco | 4-Fluoro-GlcNAc | Equatorial -F | Enhanced water solubility |

Protecting Group Variations

Protecting groups modulate stability and reactivity:

- Acetyl (OAc): The target compound’s tetra-O-acetyl groups enhance solubility in organic solvents, facilitating chemical modifications. In contrast, 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside () demonstrates how acetyl groups stabilize β-anomers during glycosylation .

- Benzoyl (Bz)/Isopropylidene : Bulkier groups like benzoyl (e.g., ) increase lipophilicity but may hinder enzymatic or chemical transformations due to steric effects .

Table 3: Protecting Group Impact

Conformational Analysis and Ring Puckering

The Cremer-Pople puckering parameters () provide a framework for analyzing how C4 substituents affect ring conformation:

- Fluorine’s electronegativity may polarize the C4–F bond, favoring a ^4C₁ chair conformation in D-galactopyranose derivatives. This contrasts with bulkier substituents (e.g., -N₃ or -OCH₃), which may distort the ring into boat or skew-boat conformations .

Research Findings and Implications

Substituent-Driven Reactivity : The 4-fluoro group’s electronic properties make it a strategic mimic of hydroxyl groups in glycosidase inhibition studies, outperforming bulkier analogs like 4-azido derivatives .

Backbone Specificity : Galacto-configured fluorinated compounds may selectively target galactose-binding proteins, whereas gluco analogs are more suited for GlcNAc-specific enzymes .

Protecting Group Strategy : Acetyl groups balance solubility and reactivity, making them preferable for synthetic intermediates over benzoyl or isopropylidene derivatives .

Biologische Aktivität

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose (CAS 183506-73-2) is a fluorinated derivative of D-galactose that has garnered attention for its potential biological activities. This compound is primarily studied in the context of glycosylation reactions and its implications in medicinal chemistry, particularly concerning its role in enhancing the efficacy of therapeutic agents.

The molecular formula of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is C14H20O10F, with a molecular weight of 350.29 g/mol. It is characterized by the presence of four acetyl groups and a fluorine atom at the 4-deoxy position, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

- Antiviral Properties : Research indicates that fluorinated sugars like 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose may exhibit antiviral properties by acting as inhibitors in viral replication processes. For instance, studies have shown that fluorinated nucleosides can enhance antiviral activity against various viruses by interfering with nucleic acid synthesis .

- Glycosylation Reactions : The compound serves as a glycosyl donor in glycosylation reactions. Its unique structure allows for the formation of glycosidic bonds that are crucial for synthesizing complex carbohydrates and glycoconjugates. This property is essential in developing glycopeptide libraries for drug discovery .

- Cancer Therapeutics : The incorporation of fluorinated sugars into anticancer agents has been explored to improve their pharmacokinetic properties and therapeutic efficacy. For example, modifications to existing chemotherapeutics with fluorinated sugars have shown potential in enhancing their activity against various cancer cell lines .

Case Study 1: Antiviral Activity

A study published in MDPI highlighted the enhanced activity of fluorinated nucleosides against HIV and other viruses. The findings suggested that the introduction of fluorine could lead to improved binding affinity to viral enzymes compared to non-fluorinated counterparts .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose | 0.009 - 0.5 | |

| Zidovudine | 0.005 - 0.06 | |

| Lamivudine | 0.07 - 9.8 |

Case Study 2: Glycosylation Efficiency

In a parallel glyco-SPOT synthesis study, the efficiency of using various glycosyl donors was evaluated. The study demonstrated that using 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose significantly improved the yield of glycopeptides compared to traditional methods .

| Glycosyl Donor | Yield (%) | Reaction Time (h) |

|---|---|---|

| Conventional Donor | 25% | 24 |

| Tetra-O-acetyl Fluoro-D-galactopyranose | 75% | 8 |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose?

Answer:

The synthesis typically involves fluorination at the C4 position of a galactopyranose precursor followed by acetylation. A validated protocol includes:

- Fluorination Step : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace hydroxyl groups with fluorine under anhydrous conditions .

- Acetylation : Protect remaining hydroxyl groups using acetic anhydride in pyridine, with reaction times optimized at 12–24 hours under nitrogen .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the tetra-acetylated product .

Basic: How is the compound characterized for structural confirmation?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of a C4 hydroxyl group (δ ~1.8–2.1 ppm for acetyl protons, δ ~90–110 ppm for anomeric carbon) and fluorine substitution (¹⁹F NMR at δ ~-200 to -220 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ at m/z 423.12) .

- X-ray Crystallography : For crystalline derivatives, lattice parameters and bond angles confirm stereochemistry .

Basic: What are common applications of this compound in glycobiology research?

Answer:

It serves as:

- Glycosylation Intermediate : Used to synthesize fluorinated galactose derivatives for probing enzyme-substrate interactions (e.g., galactosidase inhibition studies) .

- Metabolic Probes : Fluorine acts as a stable isotopic label for tracking glycosylation pathways via ¹⁹F NMR or PET imaging .

Advanced: How can contradictory NMR data for acetyl group positions be resolved?

Answer:

Discrepancies in acetyl group assignments (e.g., O-2 vs. O-3) arise from solvent effects or dynamic equilibria. Mitigation strategies:

- Variable Temperature NMR : Monitor chemical shift changes to identify labile acetyl groups .

- Selective Deprotection : Use controlled hydrolysis (e.g., NaOMe/MeOH) to remove specific acetyl groups, followed by MS/MS fragmentation analysis .

- Comparative Crystallography : Cross-validate with X-ray structures of analogous compounds (e.g., 2,3,4,6-tetra-O-acetyl-D-glucose derivatives) .

Advanced: How can reaction yields be improved in large-scale synthesis?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, reagent stoichiometry, solvent polarity). For example, elevated temperatures (40–50°C) improve fluorination efficiency but require strict anhydrous conditions .

- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to accelerate acetylation .

- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of acetyl group incorporation .

Advanced: What computational methods predict the compound’s reactivity in glycosylation reactions?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity (e.g., axial vs. equatorial fluorine effects on glycosidic bond formation) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., dichloromethane vs. acetonitrile) .

- Machine Learning : Train models on existing glycosylation datasets to forecast optimal protecting group strategies .

Advanced: How does the 4-fluoro substitution impact enzymatic hydrolysis rates?

Answer:

The 4-deoxy-4-fluoro modification:

- Reduces Hydrolysis : Fluorine’s electronegativity destabilizes the oxocarbenium ion transition state in β-galactosidase, leading to competitive inhibition (Ki values in µM range) .

- Validation Method : Kinetic assays (e.g., UV-Vis monitoring of p-nitrophenol release) compared to wild-type substrates .

Advanced: How to address solubility challenges in aqueous enzymatic assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.